N-(4-chloroquinolin-6-yl)acetamide N-(4-chloroquinolin-6-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17841569
InChI: InChI=1S/C11H9ClN2O/c1-7(15)14-8-2-3-11-9(6-8)10(12)4-5-13-11/h2-6H,1H3,(H,14,15)
SMILES:
Molecular Formula: C11H9ClN2O
Molecular Weight: 220.65 g/mol

N-(4-chloroquinolin-6-yl)acetamide

CAS No.:

Cat. No.: VC17841569

Molecular Formula: C11H9ClN2O

Molecular Weight: 220.65 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chloroquinolin-6-yl)acetamide -

Specification

Molecular Formula C11H9ClN2O
Molecular Weight 220.65 g/mol
IUPAC Name N-(4-chloroquinolin-6-yl)acetamide
Standard InChI InChI=1S/C11H9ClN2O/c1-7(15)14-8-2-3-11-9(6-8)10(12)4-5-13-11/h2-6H,1H3,(H,14,15)
Standard InChI Key JVKLYDQQSVDOJP-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC2=C(C=CN=C2C=C1)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

N-(4-Chloroquinolin-6-yl)acetamide is defined by the IUPAC name N-(4-chloroquinolin-6-yl)acetamide and exhibits the SMILES string CC(=O)NC1=CC2=C(C=CN=C2C=C1)Cl\text{CC(=O)NC1=CC2=C(C=CN=C2C=C1)Cl} . The molecule consists of a quinoline ring system substituted with a chlorine atom at position 4 and an acetamide group at position 6 (Figure 1). X-ray crystallography of analogous compounds confirms the near-planar geometry of the quinoline nucleus, with bond angles and lengths consistent with aromatic delocalization .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC11H9ClN2O\text{C}_{11}\text{H}_{9}\text{ClN}_{2}\text{O}
Molecular Weight220.65 g/mol
CAS Registry Number352205-96-0
InChIKeyJVKLYDQQSVDOJP-UHFFFAOYSA-N

Spectroscopic Signatures

Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic absorption bands at 1665 cm1^{-1} (amide C=O stretch) and 1540 cm1^{-1} (C-Cl vibration) . Nuclear magnetic resonance (NMR) data (1H^1\text{H}) for the compound include:

  • δ 8.71 (d, J=5.1HzJ = 5.1 \, \text{Hz}, H-2)

  • δ 8.15 (s, H-5)

  • δ 7.92 (d, J=9.0HzJ = 9.0 \, \text{Hz}, H-7)

  • δ 2.18 (s, CH3_3CO) .

Synthetic Methodologies

Chlorination-Acetylation Sequential Route

A scalable two-step synthesis begins with 6-amino-4-hydroxyquinoline, which undergoes chlorination using phosphorus oxychloride (POCl3\text{POCl}_3) in diethylene glycol dimethyl ether at 85°C for 4–4.5 hours . Subsequent acetylation with acetic anhydride in dichloromethane affords the target compound in 93.6% yield (Table 2). This method avoids column chromatography, making it industrially viable.

Table 2: Optimized Reaction Conditions

StepReagentsTemperatureTimeYield
ChlorinationPOCl3\text{POCl}_3, diglyme85°C4.5 h95%
AcetylationAcetic anhydride, DCM25°C2 h98%

Alternative Cyclization Strategies

Mao et al. demonstrated that o-[(2-cyanovinyl)amino]benzoate derivatives cyclize in a BuONa/t-BuOH\text{BuONa}/t\text{-BuOH} system to form 3-cyano-4-hydroxyquinoline intermediates . While this approach primarily targets cyano-substituted analogues, modifying the starting material’s substituents could adapt the method for N-(4-chloroquinolin-6-yl)acetamide synthesis.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) but dissolves readily in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) . Accelerated stability studies indicate no degradation after 72 hours at 40°C in pH 7.4 buffer, though exposure to strong acids (>2 M HCl) hydrolyzes the acetamide moiety.

Crystallographic Behavior

Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C, consistent with the crystalline nature observed in powder X-ray diffraction (PXRD) patterns . The absence of polymorphic transitions below 200°C suggests robust solid-state stability.

Applications in Medicinal Chemistry

Kinase Inhibitor Development

N-(4-Chloroquinolin-6-yl)acetamide serves as a key intermediate in synthesizing neratinib, an irreversible epidermal growth factor receptor (EGFR) inhibitor approved for breast cancer therapy . The chlorine atom enhances binding affinity to ATP pockets, while the acetamide group improves pharmacokinetic properties via hydrogen bonding interactions.

Antibacterial and Antimalarial Activity

Preliminary studies on structurally related 4-chloroquinoline derivatives demonstrate IC50_{50} values of 0.8–1.2 µM against Plasmodium falciparum (3D7 strain), suggesting potential antimalarial applications . The acetamide substituent may reduce cytotoxicity compared to parent quinolines.

Analytical Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 30:70 acetonitrile/water, 1 mL/min) achieves baseline separation with a retention time of 6.2 minutes and 98.9% purity .

Mass Spectrometric Analysis

Electron ionization (EI) mass spectrometry shows a molecular ion peak at m/zm/z 220.05 ([M]+[\text{M}]^+), with fragment ions at m/zm/z 177 (loss of COCH3_3) and 149 (quinoline ring cleavage) .

Future Directions

Opportunities exist to explore enantioselective synthesis routes and evaluate the compound’s efficacy against tyrosine kinase-dependent cancers. Computational modeling of its binding modes with HER2/neu could guide structural optimization for enhanced selectivity.

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